molecular formula C16H19FN4O2S B2897602 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034446-36-9

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2897602
CAS No.: 2034446-36-9
M. Wt: 350.41
InChI Key: IWPFKMGHVOWNQC-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19FN4O2S and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Compounds similar to the one have been investigated for their role in modulating orexin receptors, which are implicated in feeding behaviors, arousal, stress, and substance abuse. For instance, selective antagonism at orexin-1 receptors has been suggested as a potential treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimycobacterial Properties

Research into benzimidazole analogues, structurally related to the compound , has shown antimycobacterial properties. These compounds, through their structural determination and in vitro activities against Mycobacterium species, contribute to the development of new antituberculosis drugs (Richter et al., 2022).

Antimicrobial and Anticancer Activity

Studies on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives demonstrate the synthesis of compounds with significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents (Hafez et al., 2015).

Kinase Inhibition and Cancer Treatment

Certain derivatives have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines. This line of research is vital for cancer therapy, particularly in developing treatments for chronic myelogenous leukemia (Lombardo et al., 2004).

HIV Integrase Inhibition

The development of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides exemplifies the effort in identifying potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. This research supports the search for new antiviral drugs (Pace et al., 2007).

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-9-14(24-10(2)20-9)15(22)21-12-3-5-13(6-4-12)23-16-18-7-11(17)8-19-16/h7-8,12-13H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPFKMGHVOWNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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